molecular formula C22H44O2 B041334 2-Octyl-tetradecanoic Acid CAS No. 879876-30-9

2-Octyl-tetradecanoic Acid

Cat. No.: B041334
CAS No.: 879876-30-9
M. Wt: 340.6 g/mol
InChI Key: AUCFNMITBOAMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octyltetradecanoic acid, also known as octyl myristate, is a fatty acid ester with the molecular formula C22H44O2. It is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octyltetradecanoic acid can be synthesized through the esterification of tetradecanoic acid (myristic acid) with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-octyltetradecanoic acid involves large-scale esterification processes. The reactants, tetradecanoic acid and octanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Octyltetradecanoic acid primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide)

Major Products Formed

    Hydrolysis: Octanol and tetradecanoic acid

    Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)

Scientific Research Applications

2-Octyltetradecanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, 2-octyltetradecanoic acid is used as a reagent in organic synthesis. Its esterification and transesterification reactions are studied to understand the mechanisms and kinetics of these processes.

Biology

In biological research, this compound is used to study lipid metabolism and the role of fatty acid esters in cellular processes. It is also used as a model compound to investigate the interactions between lipids and proteins.

Medicine

In medicine, 2-octyltetradecanoic acid is explored for its potential therapeutic applications. Its emollient properties make it a candidate for use in topical formulations for skin conditions. Additionally, its role in drug delivery systems is being investigated to enhance the bioavailability of active pharmaceutical ingredients.

Industry

In the industrial sector, 2-octyltetradecanoic acid is used in the formulation of cosmetics, personal care products, and lubricants. Its ability to improve the texture and stability of formulations makes it a valuable ingredient in various products.

Mechanism of Action

The mechanism of action of 2-octyltetradecanoic acid is primarily related to its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s texture. This effect is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.

Comparison with Similar Compounds

2-Octyltetradecanoic acid can be compared with other fatty acid esters, such as isopropyl myristate and cetyl palmitate. While all these compounds share similar emollient properties, 2-octyltetradecanoic acid is unique in its specific combination of octanol and tetradecanoic acid, which provides distinct textural and sensory characteristics.

Similar Compounds

  • Isopropyl myristate
  • Cetyl palmitate
  • Octyl stearate

These compounds are also used in cosmetic and pharmaceutical formulations for their emollient and moisturizing properties. the choice of ester depends on the desired characteristics of the final product, such as texture, spreadability, and absorption rate.

Properties

IUPAC Name

2-octyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCFNMITBOAMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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